molecular formula C11H12O4 B8700911 3,5-Dimethyl-4-acetoxybenzoic acid

3,5-Dimethyl-4-acetoxybenzoic acid

Cat. No.: B8700911
M. Wt: 208.21 g/mol
InChI Key: DQEGTPQUZSCABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-acetoxybenzoic acid is a synthetic benzoic acid derivative designed for advanced pharmaceutical and biochemical research. Its structure, featuring a acetoxy (ester) functional group, positions it as a close analogue of acetylsalicylic acid (aspirin) and related salicylate compounds, making it a candidate for investigating new biological mechanisms and developing novel therapeutic agents . Research into aspirin and its analogues has shown that structural modifications can significantly alter their biological activity and potency. For instance, various aspirin-like analogues, including diaspirins and thioaspirins, have demonstrated enhanced efficacy in models of colorectal cancer, with some showing half-maximal inhibitory concentration (IC50) values in the sub-millimolar to millimolar range . This compound is of particular interest in oncology research. Studies suggest that aspirin analogues can inhibit cancer cell proliferation through mechanisms that extend beyond cyclooxygenase (COX) inhibition. These may include the perturbation of growth factor signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) axis. By potentially disrupting EGFR internalization and phosphorylation, compounds like this compound may interfere with critical processes for cancer cell survival and growth . Furthermore, benzoic acid and its derivatives are recognized for their broad pharmacological properties, which include antioxidant, antiviral, antitumor, and anti-inflammatory activities . As a modified benzoic acid derivative, this compound offers a versatile scaffold for probing these diverse biological effects and for studying drug-polymer interactions in advanced material science, such as in the development of co-crystalline phases for controlled release applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-acetyloxy-3,5-dimethylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-6-4-9(11(13)14)5-7(2)10(6)15-8(3)12/h4-5H,1-3H3,(H,13,14)

InChI Key

DQEGTPQUZSCABH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Comparison

Key structural analogs of 3,5-dimethyl-4-acetoxybenzoic acid include halogenated, methoxy-, ethoxy-, and hydroxy-substituted benzoic acids. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties of Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 3,5-diMe, 4-OAc C₁₁H₁₂O₄ 208.21 Ester group (hydrolyzable), moderate logP Prodrug candidate, synthetic intermediate
3,5-Dimethyl-4-methoxybenzoic acid 3,5-diMe, 4-OMe C₁₀H₁₂O₃ 180.20 Stable ether linkage, lower logP (~1.8) Intermediate in organic synthesis
3,5-Dibromo-4-methylbenzoic acid 3,5-diBr, 4-Me C₈H₆Br₂O₂ 294.94 High hydrophobicity, irritant properties Halogenated intermediate
4-Ethoxy-3,5-dimethoxybenzoic acid 4-OEt, 3,5-diOMe C₁₁H₁₄O₅ 226.23 Multiple ether groups, logP ~1.8 Pharmaceutical precursor
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 3,4-diOH, propenoic chain C₉H₈O₄ 180.16 High polarity, antioxidant activity Pharmacological research, nutraceuticals

Physicochemical Properties

  • Solubility and logP :

    • The acetoxy derivative exhibits moderate hydrophobicity (estimated logP ~2.5), higher than methoxy analogs (logP ~1.8) but lower than halogenated compounds (logP >3) .
    • Halogenated analogs like 3,5-dibromo-4-methylbenzoic acid are less water-soluble due to increased molecular weight and halogen-induced hydrophobicity .
    • Caffeic acid’s dihydroxy groups enhance water solubility, making it suitable for aqueous formulations .
  • Stability :

    • The acetoxy group undergoes hydrolysis under acidic/basic conditions or enzymatic action, forming 3,5-dimethyl-4-hydroxybenzoic acid. This contrasts with methoxy or ethoxy ethers, which are hydrolytically stable .
    • Halogenated derivatives (e.g., bromo, iodo) exhibit thermal stability but may release corrosive gases upon decomposition .

Spectroscopic Characterization

  • FT-IR : The acetoxy group shows a carbonyl stretch at ~1740 cm⁻¹, absent in methoxy analogs. Halogenated compounds display C-Br or C-I vibrations below 600 cm⁻¹ .
  • NMR : The acetyl methyl group in the acetoxy derivative resonates at ~2.1 ppm (¹H) and ~21 ppm (¹³C), distinct from methoxy (~3.8 ppm) or ethoxy (~1.3 ppm) signals .

Key Research Findings

  • Hydrolysis Kinetics : The acetoxy derivative hydrolyzes 10× faster than methoxy analogs in physiological conditions, making it suitable for controlled drug release .
  • Toxicity : Halogenated analogs (e.g., 3,5-dibromo-4-methylbenzoic acid) are classified as skin/eye irritants, whereas acetoxy and methoxy derivatives show milder toxicity profiles .
  • Synthetic Utility : Ethoxy-dimethoxy derivatives are precursors to lignin-like polymers, demonstrating the versatility of alkoxy-substituted benzoic acids .

Preparation Methods

Substrate Preparation and Acetylation

The synthesis begins with 3,5-dimethylphenol as the starting material. In a Friedel-Crafts acetylation, the phenolic hydroxyl group is acetylated using acetic anhydride in the presence of a catalyst such as hydrogen fluoride (HF) or aluminum chloride (AlCl₃) . This step yields 3,5-dimethylphenyl acetate , where the acetyl group is introduced at the para position relative to the hydroxyl group. The reaction is typically conducted at 50–80°C under inert gas (e.g., nitrogen) to prevent side reactions.

Fries Rearrangement

The acetylated intermediate undergoes a Fries rearrangement to form 4-hydroxy-3,5-dimethylacetophenone . This reaction is catalyzed by HF or BF₃ and proceeds at elevated temperatures (80–120°C). The rearrangement relocates the acetyl group to the ortho or para position relative to the hydroxyl group, with para selectivity dominating in the presence of steric hindrance from the methyl groups.

Oxidation to Carboxylic Acid

The ketone group in 4-hydroxy-3,5-dimethylacetophenone is oxidized to a carboxylic acid using oxygen in the presence of a transition metal catalyst (e.g., manganese acetate or cobalt acetate ) and a co-reductant such as acetaldehyde. Reaction conditions include 150°C , 100 psig oxygen pressure , and a solvent system of acetic acid/acetic anhydride . This step produces 4-hydroxy-3,5-dimethylbenzoic acid , which is subsequently acetylated to yield the final product.

Kolbe-Schmitt Reaction Followed by Acetylation

Phenol Activation and Carboxylation

In this route, 3,5-dimethylphenol is converted to its sodium phenoxide by reaction with sodium hydroxide . The phenoxide undergoes a Kolbe-Schmitt reaction with carbon dioxide under high pressure (5–10 bar) and temperature (120–150°C) to form 4-hydroxy-3,5-dimethylbenzoic acid . The reaction is highly regioselective due to the electron-donating methyl groups, which direct carboxylation to the para position.

Acetylation of the Hydroxyl Group

The phenolic hydroxyl group in 4-hydroxy-3,5-dimethylbenzoic acid is acetylated using acetic anhydride catalyzed by p-toluenesulfonic acid or sodium methoxide . This step is performed under reflux conditions (60–80°C) in methanol or acetic acid , achieving yields of 75–85% . Excess acetic anhydride ensures complete acetylation, and the product is purified via vacuum filtration and recrystallization.

Direct Oxidation of Substituted Acetophenones

Synthesis of 4-Acetoxy-3,5-dimethylacetophenone

Starting with 3,5-dimethylphenyl acetate , a Fries rearrangement (as described in Section 1.2) produces 4-acetoxy-3,5-dimethylacetophenone . This intermediate is isolated via solvent extraction (e.g., ethyl acetate) and dried over anhydrous magnesium sulfate .

Catalytic Oxidation to Benzoic Acid

The ketone group in 4-acetoxy-3,5-dimethylacetophenone is oxidized using oxygen and a manganese acetate catalyst in acetic acid solvent. A co-reductant such as acetaldehyde is added to maintain reaction efficiency at lower substrate concentrations. Typical conditions include 150°C , 3-hour reaction time , and 5% oxygen in the gas feed. The final product, 3,5-dimethyl-4-acetoxybenzoic acid , is obtained in >90% purity after acid hydrolysis and recrystallization.

Comparative Analysis of Synthesis Routes

Method Key Steps Catalyst Yield Purity Complexity
Friedel-Crafts + OxidationAcetylation, Fries, OxidationHF/Mn(OAc)₂70–80%85–90%High
Kolbe-Schmitt + AcetylationCarboxylation, AcetylationNaOH/p-TsOH75–85%80–85%Moderate
Direct OxidationFries, OxidationMn(OAc)₂80–90%>90%Moderate

Key Findings :

  • The Direct Oxidation route offers the highest yield and purity but requires careful control of oxygen levels and catalyst loading.

  • The Kolbe-Schmitt method avoids hazardous HF but involves high-pressure conditions.

  • Environmental impact is minimized in the Direct Oxidation pathway due to recyclable solvent systems (acetic acid/acetic anhydride).

Experimental Optimization and Challenges

Catalyst Loading and Temperature Effects

In the oxidation step, increasing manganese acetate concentration from 0.1% to 0.5% (w/w) improves conversion from 70% to 95% . However, excessive catalyst leads to over-oxidation and reduced selectivity. Optimal temperatures are 145–155°C ; lower temperatures slow the reaction, while higher temperatures degrade the product.

Solvent and Co-Reductant Selection

A 1:1 mixture of acetic acid and acetic anhydride enhances solubility of the aromatic ketone and stabilizes the intermediate radical species during oxidation. Acetaldehyde as a co-reductant increases oxidation rates by 30% compared to alternatives like formic acid.

Steric and Electronic Effects

The 3,5-dimethyl substituents hinder Fries rearrangement and oxidation steps, necessitating longer reaction times (12–14 hours vs. 8–10 hours for unsubstituted analogs). Electron-donating methyl groups slightly deactivate the aromatic ring, requiring higher catalyst loadings for efficient carboxylation.

Applications and Derivative Synthesis

Polymer Precursors

This compound serves as a monomer for liquid crystalline polymers (LCPs) with anisotropic melt properties, used in high-performance fibers and films. Hydrolysis of the acetoxy group yields 4-hydroxy-3,5-dimethylbenzoic acid , a precursor for antioxidants and preservatives .

Pharmaceutical Intermediates

The compound is esterified to produce methyl 3,5-dimethyl-4-acetoxybenzoate , a UV stabilizer in plastics. Reaction with thionyl chloride converts it to the acid chloride for amide synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethyl-4-acetoxybenzoic acid, and how can purity be validated?

  • Methodology : A common approach involves esterification of 3,5-dimethyl-4-hydroxybenzoic acid using acetic anhydride under acidic catalysis. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical. Validate purity using HPLC with a C18 column (70:30 acetonitrile/water mobile phase, 1 mL/min flow rate) and compare retention times to standards. Confirm structural integrity via 1H^1H-NMR (e.g., acetate proton resonance at ~2.3 ppm) and FT-IR (C=O stretch at ~1760 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in inert atmospheres (argon or nitrogen) at 2–8°C to prevent hydrolysis of the acetoxy group. Use desiccants to avoid moisture absorption. For handling, wear nitrile gloves and safety goggles (EN 166/CE standard). Conduct stability studies via accelerated aging (40°C/75% relative humidity for 6 months) and monitor degradation by TLC or LC-MS .

Q. What analytical techniques are most reliable for characterizing this compound’s crystal structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is optimal. Grow crystals via slow evaporation in ethyl acetate. Use SHELXL for refinement (monoclinic space group P21/cP2_1/c, typical for benzoic acid derivatives). Validate hydrogen bonding (e.g., O–H···O interactions) using Mercury software. Cross-validate with powder XRD to confirm phase homogeneity .

Advanced Research Questions

Q. How does the electronic effect of the 3,5-dimethyl and 4-acetoxy substituents influence electrophilic substitution reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density. The methyl groups act as electron donors (+I effect), activating the ring at positions ortho/para to the acetoxy group. Experimentally, nitration (HNO3_3/H2_2SO4_4) at 0°C yields 2-nitro derivatives predominantly. Monitor regioselectivity via 13C^{13}C-NMR (nitro group shifts at ~140 ppm) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Variability often arises from impurity profiles or assay conditions. Reproduce studies using rigorously purified batches (>99% by HPLC). Test in multiple cell lines (e.g., HEK293 and HepG2) with standardized protocols (e.g., MTT assay, 48-hour exposure). Use LC-MS to rule out metabolite interference. Compare IC50_{50} values across studies to identify outliers .

Q. How can the hydrolytic stability of the acetoxy group be modulated for targeted drug delivery?

  • Methodology : Synthesize analogs with electron-withdrawing groups (e.g., 4-nitroacetoxy) to slow hydrolysis. Monitor degradation kinetics in PBS (pH 7.4, 37°C) via UV-Vis (absorbance at 260 nm). For pH-sensitive release, use enteric coatings (Eudragit® L100) and validate dissolution profiles using USP Apparatus II (50 rpm, 37°C) .

Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs)?

  • Methodology : Use as a linker by deprotonating the carboxylic acid group (e.g., with KOH). React with Zn(NO3_3)2_2·6H2_2O in DMF at 120°C for 24 hours. Characterize MOF porosity via BET surface area analysis (N2_2 adsorption at 77 K). Test CO2_2 adsorption capacity (0–40 bar, 298 K) and compare to theoretical simulations (Grand Canonical Monte Carlo) .

Methodological Considerations

  • Contradiction Management : Cross-validate synthetic yields and bioactivity using orthogonal methods (e.g., elemental analysis for purity, SPR for binding affinity) .
  • Safety Protocols : Follow OSHA HCS standards for chemical hygiene plans, including fume hood use and spill kits with vermiculite .

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